2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a benzotriazole-based compound that has been shown to inhibit protein-protein interactions, making it an attractive tool for studying various biological processes.
Mechanism of Action
BTA-EG6 works by binding to the surface of proteins and disrupting their ability to interact with other proteins. Specifically, BTA-EG6 binds to a hydrophobic pocket on the surface of proteins, which is often involved in protein-protein interactions. By binding to this pocket, BTA-EG6 prevents other proteins from binding to it and disrupting the interaction.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein-protein interaction being targeted. In cancer research, the inhibition of the MDM2-p53 interaction by BTA-EG6 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. In other studies, BTA-EG6 has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTA-EG6 is its specificity for protein-protein interactions, which allows researchers to target specific interactions without affecting other cellular processes. Additionally, BTA-EG6 is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of BTA-EG6 is its relatively low potency compared to other protein-protein interaction inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are many potential future directions for the use of BTA-EG6 in scientific research. One area of interest is in the development of new cancer therapies that target the MDM2-p53 interaction using BTA-EG6 or other similar inhibitors. Additionally, BTA-EG6 may have applications in the treatment of other diseases, such as inflammatory disorders, by targeting specific protein-protein interactions involved in these diseases. Further research is needed to fully understand the potential of BTA-EG6 and other protein-protein interaction inhibitors in scientific research and therapeutic applications.
Scientific Research Applications
BTA-EG6 has been used in a variety of scientific studies as a tool to investigate protein-protein interactions. One of the main applications of BTA-EG6 is in the field of cancer research, where it has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53. This interaction is known to play a critical role in the development of many types of cancer, and the inhibition of this interaction by BTA-EG6 has been shown to have potential therapeutic benefits.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-3-26-17-9-13(11-20)15(10-18(17)27-4-2)21-19(25)12-24-16-8-6-5-7-14(16)22-23-24/h5-10H,3-4,12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDVKNCMOPRKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)CN2C3=CC=CC=C3N=N2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.